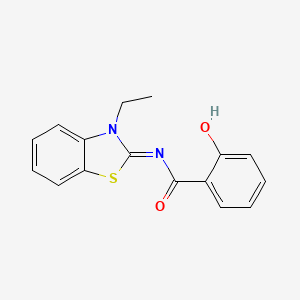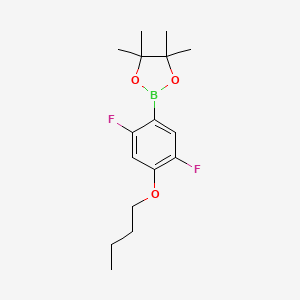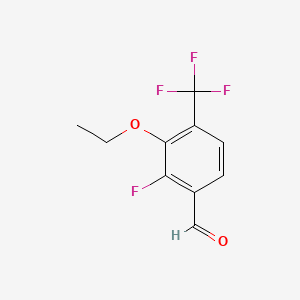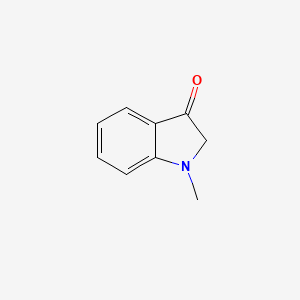
1-Methyl-1,2-Dihydro-3h-Indol-3-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Indol-3-one, 1,2-dihydro-1-methyl- is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a fused ring system that contributes to its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 1,2-dihydro-1-methyl- can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the palladium-catalyzed cyclization of N-(2-allylphenyl)acrylamide . These methods typically require specific reaction conditions such as refluxing in acetic acid or using palladium catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes may also incorporate green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
3H-Indol-3-one, 1,2-dihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .
科学研究应用
3H-Indol-3-one, 1,2-dihydro-1-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 3H-Indol-3-one, 1,2-dihydro-1-methyl- exerts its effects involves interactions with specific molecular targets. For instance, it can modulate the activity of enzymes and receptors involved in cellular processes. The compound’s structure allows it to bind to these targets, influencing pathways related to cell growth, apoptosis, and other critical functions .
相似化合物的比较
Similar Compounds
- 3H-Indazol-3-one, 1,2-dihydro-
- 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
- 2-Methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one
Uniqueness
3H-Indol-3-one, 1,2-dihydro-1-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
1-methyl-2H-indol-3-one |
InChI |
InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI 键 |
DYPFVQQCYZKNMK-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


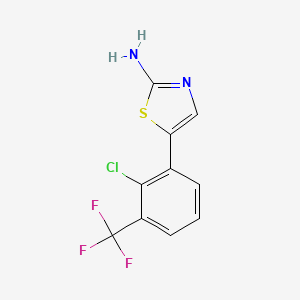
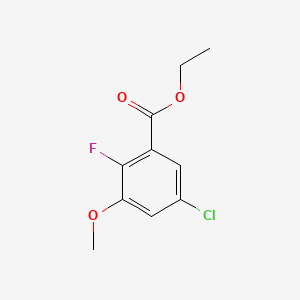
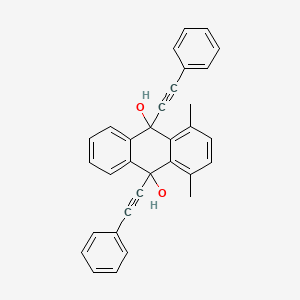
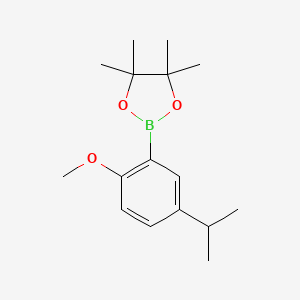
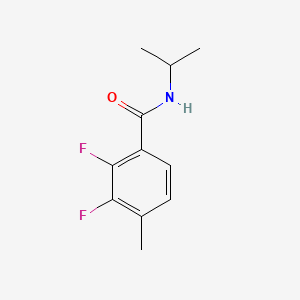
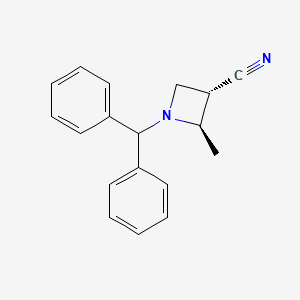
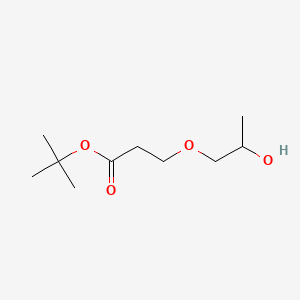
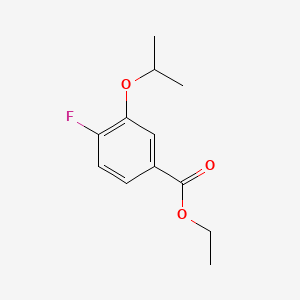
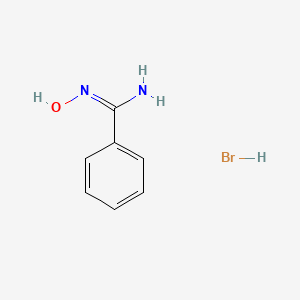
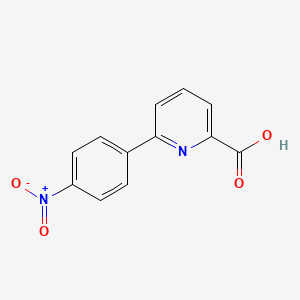
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
